4-{1-[3-(4-chloro-3-methylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(3-methylphenyl)pyrrolidin-2-one
Description
This compound features a pyrrolidin-2-one core substituted with a benzimidazole moiety. Key structural elements include:
Properties
IUPAC Name |
4-[1-[3-(4-chloro-3-methylphenoxy)-2-hydroxypropyl]benzimidazol-2-yl]-1-(3-methylphenyl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28ClN3O3/c1-18-6-5-7-21(12-18)31-15-20(14-27(31)34)28-30-25-8-3-4-9-26(25)32(28)16-22(33)17-35-23-10-11-24(29)19(2)13-23/h3-13,20,22,33H,14-17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMGUTFXYZITVGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC(COC5=CC(=C(C=C5)Cl)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{1-[3-(4-chloro-3-methylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(3-methylphenyl)pyrrolidin-2-one involves multiple steps, including the formation of intermediate compounds. The process typically starts with the preparation of 4-chloro-3-methylphenol, which is then reacted with epichlorohydrin to form an epoxide intermediate. This intermediate undergoes a ring-opening reaction with 1H-1,3-benzodiazole to form the benzodiazole derivative. The final step involves the reaction of this derivative with 1-(3-methylphenyl)pyrrolidin-2-one under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in a pure form.
Chemical Reactions Analysis
Types of Reactions
4-{1-[3-(4-chloro-3-methylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(3-methylphenyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups into the compound, leading to a wide range of derivatives.
Scientific Research Applications
4-{1-[3-(4-chloro-3-methylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(3-methylphenyl)pyrrolidin-2-one has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine: The compound is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the development of new materials, such as polymers or coatings, and as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of 4-{1-[3-(4-chloro-3-methylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(3-methylphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Yield and Stability :
- Chloro (Compound 29, 47% yield) and propyl (Compound 19, 52% yield) substituents correlate with higher synthetic yields compared to trifluoromethyl (Compound 25, 9% yield), suggesting steric or electronic factors influence reaction efficiency .
- Higher melting points (e.g., 248–250°C for Compound 19) may reflect improved crystallinity from linear alkyl chains .
Trifluoromethyl (Compound 25) and methoxy () groups modulate electronic properties, affecting solubility and metabolic stability .
Hydrogen Bonding and Solubility :
- The 2-hydroxypropyl linker in the target compound and Compound 29 may improve aqueous solubility via hydrogen bonding, critical for bioavailability .
Pharmacological Implications :
- Allyl groups () could enable covalent binding or polymerization, while fluorine () often enhances bioavailability and target affinity .
Methodological Considerations in Structural Comparison
- Graph-Based Similarity Analysis: The target compound shares a pyrrolidinone-benzimidazole scaffold with analogs, but substituent variations alter its graph topology. Tools like Tanimoto coefficients () could quantify similarity, with nodes at critical substituents (e.g., chloro, methyl) driving differentiation .
Biological Activity
The compound 4-{1-[3-(4-chloro-3-methylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(3-methylphenyl)pyrrolidin-2-one is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The structure of the compound can be broken down into several key components:
- Benzodiazole moiety : Known for various biological activities, including antimicrobial and anticancer properties.
- Pyrrolidinone ring : Often associated with neuropharmacological effects.
- Chlorophenoxy group : Implicated in modulating receptor activity and enzyme inhibition.
The molecular formula is C₂₁H₂₃ClN₂O₃, with a molecular weight of approximately 392.88 g/mol.
- Enzyme Inhibition : The compound has been shown to inhibit various enzymes, including acetylcholinesterase (AChE), which is crucial for neurotransmission. AChE inhibitors are often explored for their potential in treating neurodegenerative diseases like Alzheimer's.
- Antimicrobial Activity : Preliminary studies indicate that the compound exhibits moderate to strong antibacterial activity against several strains of bacteria, including Salmonella typhi and Bacillus subtilis .
- Anticancer Properties : The benzodiazole core has been linked to anticancer effects through mechanisms such as apoptosis induction and cell cycle arrest in cancer cell lines .
Pharmacological Effects
A summary of the pharmacological effects observed from various studies is presented in the table below:
Study 1: Antimicrobial Efficacy
In a study evaluating the antibacterial properties of various synthesized compounds, it was found that the compound demonstrated significant efficacy against Salmonella typhi. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL, indicating a potent antibacterial effect .
Study 2: Neuropharmacological Impact
Research conducted on the neuroprotective effects of the compound revealed that it significantly reduced oxidative stress markers in neuronal cell cultures. This suggests potential therapeutic applications in neurodegenerative diseases .
Study 3: Anticancer Activity
A series of in vitro tests on cancer cell lines demonstrated that the compound induced apoptosis at concentrations as low as 10 µM. Flow cytometry analysis confirmed an increase in sub-G1 phase cells, indicative of apoptotic activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
